1-Cyclohexyl-3-(cyclohexylmethyl)urea
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Overview
Description
1-Cyclohexyl-3-(cyclohexylmethyl)urea is an organic compound with the molecular formula C14H26N2O It is characterized by the presence of two cyclohexyl groups attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-(cyclohexylmethyl)urea can be synthesized through the reaction of cyclohexylamine with cyclohexyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and may require a solvent such as dichloromethane to facilitate the reaction. The general reaction scheme is as follows:
Cyclohexylamine+Cyclohexyl isocyanate→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-(cyclohexylmethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the urea moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically in acidic or basic medium.
Reduction: Lithium aluminum hydride; usually in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols; often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Urea derivatives with oxidized cyclohexyl groups.
Reduction: Amine derivatives with reduced urea moiety.
Substitution: Compounds with substituted urea groups.
Scientific Research Applications
1-Cyclohexyl-3-(cyclohexylmethyl)urea has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(cyclohexylmethyl)urea involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Cyclohexyl-3-(cyclohexylmethyl)urea can be compared with other similar compounds, such as:
1-Cyclohexyl-3-methylurea: Differing by the presence of a methyl group instead of a cyclohexylmethyl group.
1-Cyclohexyl-3-(3,5-xylyl)urea: Differing by the presence of a xylyl group.
1-Cyclohexyl-3-(3-methoxyphenyl)urea: Differing by the presence of a methoxyphenyl group.
Uniqueness: The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
2222-58-4 |
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Molecular Formula |
C14H26N2O |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
1-cyclohexyl-3-(cyclohexylmethyl)urea |
InChI |
InChI=1S/C14H26N2O/c17-14(16-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h12-13H,1-11H2,(H2,15,16,17) |
InChI Key |
PMBPKSGAGUUSQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC(=O)NC2CCCCC2 |
Origin of Product |
United States |
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